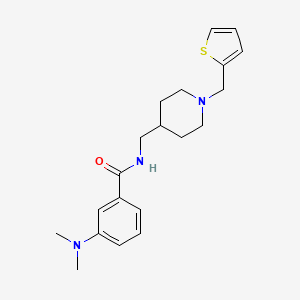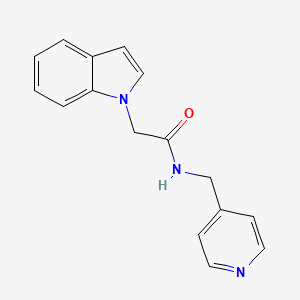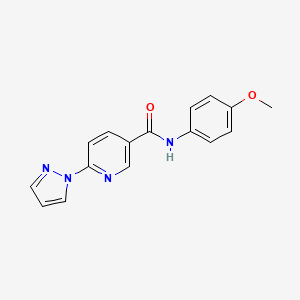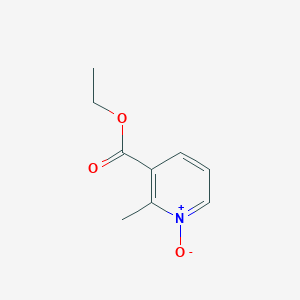
(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon being on opposite sides .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The nitrophenyl and pyridinyl groups are likely to contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions, and the compound could participate in various organic reactions due to the presence of the aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Efficient Synthesis of N-fused Heterocyclic Compounds : This compound is utilized in the synthesis of N-fused heterocyclic compounds, including derivatives like N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide. These compounds are synthesized through a five-component cascade reaction, highlighting its versatility in creating complex molecular structures (Hosseini & Bayat, 2019).
Formation of Square Grid Structures : It plays a role in the formation of square grid structures in coordination chemistry. For example, the self-assembly of tetranuclear Cu(II) and Ni(II) square grids have been reported using related pyrazole-based ligands (Mandal et al., 2011).
Corrosion Inhibition
- Corrosion Protection : Pyrazole-carbohydrazide compounds exhibit properties useful in corrosion protection of metals. Studies demonstrate their effectiveness in inhibiting corrosion, particularly in mild steel in acidic environments (Paul, Yadav, & Obot, 2020).
Coordination Chemistry
- Coordination Complexes with Metals : It's used in the synthesis of rare μ-di-σ pyrazole-based bridging keto carbonyl complexes with metals like Cd(II), highlighting its role in forming structurally diverse metal-organic frameworks (Das et al., 2015).
Sensor Development
- Fluorescence Probe Development : Pyrazole derivatives are employed in creating fluorescence probes for detecting ions like Al3+ and Fe3+. Such probes are based on the off-on-off sensor mechanism (Wei et al., 2022).
Biological Applications
Biological Evaluation and Docking Studies : This compound is also significant in the biological evaluation and molecular docking studies of pyrazoline derivatives, indicating its potential in the discovery of new pharmaceuticals (Ravula et al., 2016).
Metal-Organic Gels : It's used in the formation of toxic metal-organic gels, serving as a gelator for encapsulating toxic heavy metals, which is crucial in environmental remediation and waste management processes (Roy et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is subsequently cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "pyridine-4-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |
CAS-Nummer |
634886-37-6 |
Molekularformel |
C17H14N6O3 |
Molekulargewicht |
350.338 |
IUPAC-Name |
3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI-Schlüssel |
GJTWXTOCXLOGSN-YBFXNURJSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)
![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)
![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)





![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)